Gallium(III) acetylacetonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H21GaO6 |

|---|---|

Molecular Weight |

367.05 g/mol |

IUPAC Name |

(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]gallanyloxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

InChI Key |

ZVYYAYJIGYODSD-LNTINUHCSA-K |

Isomeric SMILES |

C/C(=C/C(=O)C)/O[Ga](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |

Canonical SMILES |

CC(=CC(=O)C)O[Ga](OC(=CC(=O)C)C)OC(=CC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Gallium(III) Acetylacetonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gallium(III) acetylacetonate (B107027), a key organometallic compound. The document details its chemical and physical properties, provides a laboratory-scale synthesis protocol, and explores its primary applications in materials science. Furthermore, this guide delves into the broader therapeutic potential of gallium compounds in medicine, offering insights relevant to drug development professionals.

Core Chemical and Physical Properties

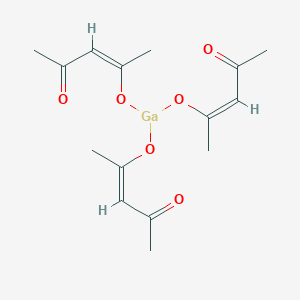

Gallium(III) acetylacetonate, with the CAS Number 14405-43-7 , is a coordination complex where a central gallium atom in the +3 oxidation state is chelated by three acetylacetonate ligands.[1][2] Its molecular formula is C₁₅H₂₁GaO₆ .[1][2]

Below is a summary of its key quantitative data:

| Property | Value | References |

| CAS Number | 14405-43-7 | [1][2] |

| Molecular Formula | C₁₅H₂₁GaO₆ | [1][2] |

| Molecular Weight | 367.05 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | [3][4] |

| Density | 1.42 g/cm³ | [1] |

| Melting Point | 196–198 °C (decomposes) | [4] |

| Solubility | Soluble in organic solvents; insoluble in water | [4] |

Synthesis of this compound: An Experimental Protocol

While various proprietary methods exist, a common laboratory-scale synthesis of metal acetylacetonates (B15086760) involves the reaction of a metal salt with acetylacetone (B45752) in the presence of a base. The following is a generalized protocol adapted from the synthesis of similar metal acetylacetonates that can be applied for this compound.[5]

Materials:

-

Gallium(III) sulfate (B86663) [Ga₂(SO₄)₃]

-

Acetylacetone (2,4-pentanedione)

-

Ammonia (B1221849) solution (e.g., 5 M)

-

Distilled water

-

Petroleum ether (for recrystallization)

Procedure:

-

In a conical flask, prepare an ammoniacal acetylacetone solution by mixing 10 mL of acetylacetone with 100 mL of distilled water, followed by the slow addition of 25 mL of 5 M ammonia solution.

-

In a separate beaker, dissolve an appropriate stoichiometric amount of Gallium(III) sulfate in 100 mL of distilled water.

-

Slowly add the ammoniacal acetylacetone solution to the Gallium(III) sulfate solution with constant stirring.

-

After the complete addition, check the pH of the mixture. If it is still acidic, add small portions of the ammonia solution until the solution is neutral.

-

Cool the resulting mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the formed cream-colored precipitate using a Büchner funnel and wash it with small amounts of cold distilled water.

-

Dry the product in a vacuum desiccator.

-

For further purification, a small sample can be recrystallized from warm petroleum ether to obtain fine needles.

Logical Flow of Synthesis:

Caption: A flowchart illustrating the key stages in the laboratory synthesis of this compound.

Applications in Materials Science

This compound is a crucial precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for producing high-purity thin films of gallium-containing materials.[6]

3.1. Deposition of Gallium Oxide (Ga₂O₃) Thin Films

Gallium oxide is a wide-bandgap semiconductor with significant potential in power electronics and optoelectronic devices. This compound serves as a volatile and thermally stable precursor for its deposition.

Experimental Protocol Outline (ALD):

-

Precursor Handling: this compound is heated in a bubbler to generate a stable vapor pressure.

-

Deposition Cycle:

-

A pulse of this compound vapor is introduced into the reaction chamber and chemisorbs onto the substrate surface.

-

The chamber is purged with an inert gas (e.g., nitrogen) to remove unreacted precursor and byproducts.

-

A pulse of an oxidizing agent (e.g., water vapor or ozone) is introduced, reacting with the chemisorbed gallium species to form a layer of gallium oxide.

-

The chamber is purged again with the inert gas.

-

-

Film Growth: This cycle is repeated to grow a film of the desired thickness. The film thickness is precisely controlled by the number of cycles.

Experimental Workflow for ALD of Ga₂O₃:

References

An In-Depth Technical Guide to the Synthesis and Purification of Gallium(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Gallium(III) acetylacetonate (B107027), a key organometallic compound with applications in materials science and as a precursor in various chemical syntheses. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.

Introduction

Gallium(III) acetylacetonate, with the chemical formula Ga(C₅H₇O₂)₃, also known as Ga(acac)₃, is a coordination complex where a central gallium atom is chelated by three acetylacetonate ligands. This white, crystalline solid is soluble in many organic solvents and serves as a precursor for the synthesis of gallium-containing materials such as gallium nitride (GaN) and gallium oxide (Ga₂O₃) thin films and nanowires.[1][2] Its stability and well-defined structure make it a valuable compound in research and development, particularly in the fabrication of semiconductors and other electronic components.[3]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a gallium salt with acetylacetone (B45752) in the presence of a base to deprotonate the acetylacetone. Two common methods are presented below, utilizing different gallium precursors.

Method 1: From Gallium(III) Hydroxide (B78521)

This method involves the direct reaction of freshly prepared Gallium(III) hydroxide with acetylacetone. This approach is advantageous as it avoids the introduction of other anions from gallium salts.

Experimental Protocol:

-

Preparation of Gallium(III) Hydroxide: A solution of a soluble gallium salt (e.g., Gallium(III) nitrate (B79036) or Gallium(III) chloride) in deionized water is treated with a stoichiometric amount of a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide) with vigorous stirring to precipitate white, gelatinous Gallium(III) hydroxide. The precipitate is then thoroughly washed with deionized water to remove any residual salts and isolated by filtration.

-

Reaction with Acetylacetone: The freshly prepared and washed Gallium(III) hydroxide is suspended in a minimal amount of deionized water or ethanol (B145695). A stoichiometric excess of acetylacetone (at least 3 molar equivalents) is added to the suspension.

-

Reaction Conditions: The reaction mixture is heated to a moderate temperature (typically 50-70 °C) and stirred for several hours until the Gallium(III) hydroxide has completely reacted to form a clear or slightly colored solution.[4]

-

Isolation of Crude Product: The solution is then cooled to room temperature, followed by further cooling in an ice bath to induce crystallization of the this compound. The resulting white crystalline solid is collected by vacuum filtration.

-

Washing and Drying: The collected crystals are washed with small portions of cold deionized water or a cold organic solvent in which Ga(acac)₃ is sparingly soluble (e.g., diethyl ether or petroleum ether) to remove any unreacted acetylacetone and other impurities. The product is then dried under vacuum.

Method 2: From a Gallium(III) Salt with a Base

This method utilizes a soluble gallium salt and a base to facilitate the deprotonation of acetylacetone in situ.[5]

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Dissolve one molar equivalent of a Gallium(III) salt (e.g., Gallium(III) nitrate nonahydrate, Ga(NO₃)₃·9H₂O, or Gallium(III) chloride, GaCl₃) in a suitable solvent, such as deionized water or a mixture of water and a water-miscible organic solvent like methanol (B129727).

-

In a separate flask, prepare a solution of at least three molar equivalents of acetylacetone in a compatible solvent (e.g., methanol).

-

Prepare a solution of a weak base, such as sodium acetate (B1210297) or aqueous ammonia, to act as a proton scavenger.

-

-

Reaction: The solution of the Gallium(III) salt is stirred vigorously while the acetylacetone solution is added. Subsequently, the basic solution is added dropwise to the reaction mixture. The addition of the base will cause the deprotonation of acetylacetone, which then chelates the gallium ion, leading to the precipitation of this compound.

-

Reaction Conditions: The reaction is typically carried out at or slightly above room temperature. After the addition of all reagents, the mixture is stirred for a period to ensure the completion of the reaction. Gentle heating (e.g., to 50-60 °C) can be employed to increase the reaction rate.

-

Isolation and Washing: The precipitated this compound is collected by vacuum filtration. The solid is washed with deionized water to remove any remaining salts and then with a small amount of a cold organic solvent to remove excess acetylacetone.

-

Drying: The product is dried under vacuum to yield the crude this compound.

Purification of this compound

The primary method for purifying crude this compound is recrystallization from a suitable solvent system. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

Experimental Protocol: Recrystallization

-

Solvent Selection: A common and effective solvent system for the recrystallization of metal acetylacetonates (B15086760) is a binary mixture of a good solvent and a poor solvent (anti-solvent). For this compound, a mixture of a hot aromatic hydrocarbon like toluene (B28343) or benzene (B151609) and a non-polar anti-solvent like petroleum ether or hexane (B92381) is often suitable. Alternatively, single solvents like warm methanol or ethanol can be tested.[5]

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot "good" solvent (e.g., toluene) with stirring. The solution should be heated gently to facilitate complete dissolution.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution can be briefly heated and then filtered while hot to remove the carbon and adsorbed impurities.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. The "poor" solvent (e.g., petroleum ether) is then added portion-wise until the solution becomes slightly turbid. The solution is then left undisturbed to allow for slow crystal growth. Further cooling in an ice bath or refrigerator can enhance the yield of the crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold anti-solvent, and then dried under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₂₁GaO₆ | |

| Molecular Weight | 367.05 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 196-198 °C (decomposes) | [3] |

| Purity (Trace Metals Basis) | Up to 99.99% | [1] |

| Solubility | Soluble in organic solvents (e.g., toluene, acetone, ethanol), insoluble in water |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes for this compound.

Caption: Workflow for the synthesis of Ga(acac)₃ from Gallium(III) Hydroxide.

Caption: Workflow for the synthesis of Ga(acac)₃ from a Gallium(III) Salt.

Caption: General workflow for the purification of Ga(acac)₃ by recrystallization.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the presence of the acetylacetonate ligand. The spectrum of the diamagnetic Ga(acac)₃ complex is expected to show sharp signals corresponding to the methyl and methine protons of the ligand.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational modes of the coordinated acetylacetonate ligand, particularly the C=O and C=C stretching frequencies, which are shifted upon coordination to the gallium ion.

-

Melting Point Analysis: The melting point of the purified product can be compared to the literature value (196-198 °C with decomposition) to assess its purity.[3]

-

Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H) of the compound and compare it with the calculated theoretical values for C₁₅H₂₁GaO₆.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals and performing the procedures described herein.

References

Thermal Stability and Decomposition of Gallium(III) Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Gallium(III) acetylacetonate (B107027), Ga(acac)₃. Understanding these properties is critical for its application in various fields, including as a precursor for the synthesis of gallium-based nanomaterials, thin films for electronics and optoelectronics, and potentially in the development of gallium-containing pharmaceuticals.

Overview of Thermal Properties

Gallium(III) acetylacetonate is a white to off-white crystalline solid.[1][2][3] It is known for its thermal stability, which allows for controlled decomposition and release of gallium, a crucial feature for its use in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) techniques.[1][4] The decomposition of Ga(acac)₃ ultimately leads to the formation of gallium oxide (Ga₂O₃) in the presence of an oxidizing atmosphere.[2][3][5]

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been investigated using various analytical techniques, primarily thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The reported decomposition temperatures and characteristics can vary depending on the experimental conditions such as the heating rate and the surrounding atmosphere.

| Parameter | Value | Experimental Conditions | Source |

| Melting Point / Decomposition | 196-198 °C (decomposes) | Not specified (literature value) | [1][2] |

| Decomposition Onset | > ~200 °C | Not specified | [1][4] |

| Decomposition Range (to Ga₂O₃) | ~300–400 °C | In the presence of oxygen | [2] |

| Isothermal Decomposition Temperatures | 160, 170, 180, and 190 °C | Static air | [5][6] |

| Non-isothermal Decomposition Range | 150 - 310 °C | Static air | [7][8] |

Decomposition Pathway and Mechanism

The thermal decomposition of this compound is a multi-step process. In a static air environment, the decomposition proceeds through several stages, ultimately yielding gallium oxide as the final solid residue.[5][7][8]

A study involving simultaneous TG and DTA from ambient temperature up to 600 °C revealed an initial degradation step between 50 and 100 °C.[6] This is followed by a significant event characterized by simultaneous melting, volatilization, and degradation with an endothermic peak around 220 °C.[6] Subsequently, a series of smaller endothermic steps occur in the 230–280 °C range, indicating the slow degradation of intermediate products.[5][6] Finally, a sharp exothermic peak is observed around 310 °C, which is attributed to the oxidation process and the formation of Ga₂O₃.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing thermal analysis data. The following sections describe typical experimental setups for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10]

-

Instrumentation : A Perkin-Elmer TGA-7 thermogravimetric analyzer or a similar instrument is commonly used.[5][6]

-

Sample Preparation : A precise amount of the this compound sample (e.g., 10 ± 0.1 mg) is placed in an appropriate sample pan (e.g., platinum or alumina).[5]

-

Atmosphere : The analysis can be conducted in a static air atmosphere or under a continuous purge of an inert gas like nitrogen.[5][11]

-

Heating Program :

Differential Thermal Analysis (DTA)

DTA is often performed simultaneously with TGA. It measures the temperature difference between the sample and an inert reference material as a function of temperature, providing information about endothermic and exothermic events.

-

Instrumentation : A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is used.

-

Experimental Conditions : The conditions (sample size, atmosphere, heating rate) are typically identical to those used for the TGA measurement to allow for direct correlation of mass loss events with thermal transitions.

Visualized Experimental Workflow and Decomposition Logic

The following diagrams illustrate the typical workflow for thermal analysis of this compound and the logical progression of its decomposition.

References

- 1. ガリウム(III)アセチルアセトナート 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. indium.com [indium.com]

- 3. indium.com [indium.com]

- 4. 乙酰丙酮镓(III) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 5. staff.najah.edu [staff.najah.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. etamu.edu [etamu.edu]

- 11. docta.ucm.es [docta.ucm.es]

Solubility of Gallium(III) acetylacetonate in common organic solvents

An In-depth Technical Guide on the Solubility of Gallium(III) Acetylacetonate (B107027) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Gallium(III) acetylacetonate [Ga(acac)₃], a coordination complex of significant interest in various research and development fields, including materials science and as a potential therapeutic agent. This document outlines its known solubility in a range of common organic solvents and provides detailed experimental protocols for quantitatively determining its solubility.

Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Acetone | Soluble[1] |

| Benzene | Soluble |

| Chloroform | Soluble |

| Diethyl Ether | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble[1] |

| Methanol | Soluble |

| Acetonitrile (MeCN) | Soluble |

| Pentane | Slightly Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Toluene | Soluble[1] |

| Water | Insoluble[2][3][4] |

Experimental Protocols for Quantitative Solubility Determination

For applications requiring precise concentrations, the following detailed experimental protocols can be employed to quantitatively determine the solubility of this compound.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound (analytical grade)

-

Anhydrous organic solvent of choice (analytical grade)

-

Conical flasks with airtight stoppers

-

Thermostatic shaking water bath

-

Volumetric pipettes and flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass evaporating dishes or vials

-

Analytical balance (± 0.0001 g)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the flask securely to prevent solvent evaporation.

-

Place the flask in a thermostatic shaking water bath set to the desired constant temperature (e.g., 25.0 ± 0.1 °C).

-

Allow the mixture to equilibrate for an extended period (typically 24 to 48 hours) with continuous agitation to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a pre-calibrated volumetric pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered solution in a drying oven set to a temperature that will facilitate solvent evaporation without causing decomposition of the this compound (a temperature below its melting point of approximately 196-198 °C is recommended).

-

After complete evaporation of the solvent, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing cycles until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish and solute minus the initial mass of the empty dish.

-

The solubility can be calculated and expressed in the desired units (e.g., g/100 mL, mol/L).

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a rapid means of determining concentration based on the Beer-Lambert law.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of choice (UV-grade)

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaking water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear, and the equation of the line should be determined.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as outlined in the gravimetric method (steps 1.1 to 1.3) to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw a sample of the clear, saturated supernatant and filter it as described previously.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely recorded.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound.

-

Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination and analysis of the solubility of a coordination compound such as this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Gallium(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of Gallium(III) acetylacetonate (B107027), Ga(acac)₃. The information is curated for professionals in research, science, and drug development who utilize or study gallium compounds.

Introduction

Gallium(III) acetylacetonate, a coordination complex with the chemical formula Ga(C₅H₇O₂)₃, is a white, crystalline solid. It consists of a central gallium(III) ion coordinated to three acetylacetonate (acac) ligands. This organometallic compound is noted for its stability and solubility in organic solvents, making it a valuable precursor for the synthesis of various gallium-containing materials, including gallium oxide (Ga₂O₃) and gallium nitride (GaN) thin films and nanomaterials through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[1] Its well-defined structure and predictable coordination chemistry are fundamental to its utility in these applications.

Crystal Structure

The definitive crystal structure of this compound was determined by X-ray crystallography. The compound crystallizes in the monoclinic system, which significantly influences its physical and chemical properties.

Crystallographic Data

The detailed crystallographic data for Ga(acac)₃ are summarized in the table below, as reported by Dymock and Palenik (1974).[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 14.003(4) Å |

| b | 7.588(2) Å |

| c | 16.491(3) Å |

| β | 99.00(2)° |

| Unit Cell Volume (V) | 1720.2(7) ų |

| Formula Units per Cell (Z) | 4 |

| Calculated Density | 1.417 g/cm³ |

Molecular Structure and Coordination Geometry

The gallium(III) ion is at the center of the complex, where it is coordinated by the six oxygen atoms from the three bidentate acetylacetonate ligands. This arrangement results in a nearly ideal octahedral coordination geometry around the gallium atom.[2] The molecule possesses D₃ symmetry and is isomorphous with other octahedral tris(acetylacetonate) complexes.

The key bond lengths and angles that define the coordination sphere are presented in the following table.

| Parameter | Value |

| Average Ga-O Bond Length | 1.952(6) Å[2] |

| Ga-O Bond Length Range | 1.941(7) to 1.964(6) Å[3] |

| Average Ligand Bite (O-O distance) | 2.802 Å[2] |

Coordination Chemistry

The coordination chemistry of this compound is characterized by the stable chelation of the acetylacetonate ligands to the Ga(III) center. The acetylacetonate anion (acac⁻) acts as a bidentate ligand, binding through its two oxygen atoms to form a six-membered chelate ring with the gallium ion. This chelation contributes to the high thermal stability of the complex.

The coordination of the three acetylacetonate ligands to the gallium center can be visualized as follows:

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound involves the reaction of a gallium(III) salt with acetylacetone (B45752) in the presence of a base. A detailed protocol adapted from a patented procedure is provided below.

Materials:

-

Gallium(III) chloride (GaCl₃) or Gallium(III) hydroxide (B78521) (Ga(OH)₃)

-

Acetylacetone (acacH)

-

A suitable base (e.g., sodium hydroxide, ammonia)

-

Water

-

Appropriate solvents for purification (e.g., methanol)

Procedure:

-

Preparation of Gallium(III) Hydroxide (if starting from GaCl₃):

-

Dissolve Gallium(III) chloride in water.

-

Slowly add a 5% aqueous solution of sodium hydroxide with constant stirring to precipitate the metal as Ga(OH)₃.

-

Wash the precipitate repeatedly with water by decantation and centrifugation to remove any alkali.

-

-

Reaction with Acetylacetone:

-

To the freshly prepared Gallium(III) hydroxide, add distilled acetylacetone dropwise with stirring.

-

Heat the mixture to approximately 50°C for 15 minutes with constant stirring. A faintly yellowish-white crystalline compound will form.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature and then place it in an ice-water bath for 15 minutes to ensure complete precipitation.

-

Filter the crystalline product using a suitable filter paper (e.g., Whatman No. 42).

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol (B129727).

-

Dry the final product in vacuo over a desiccant like fused CaCl₂.

-

The workflow for the synthesis of this compound can be summarized in the following diagram:

X-ray Crystallography Experimental Details

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. A summary of the experimental methodology is as follows:

-

Crystal Growth: Large, plate-like crystals were grown from a methanol solution.[2]

-

Data Collection: A well-formed crystal was mounted on a diffractometer. Intensity data were collected using Cu Kα radiation.[2]

-

Structure Solution and Refinement: The structure was solved using standard crystallographic software. The final R-factor for the reported structure was 0.060 for 1872 observed reflections.[2]

Applications in Research and Drug Development

The well-characterized nature of this compound makes it a versatile precursor in materials science for creating thin films and nanomaterials with applications in electronics and optoelectronics.[1] In the context of drug development, gallium compounds are of interest for their potential therapeutic properties. The defined coordination chemistry of Ga(acac)₃ allows for its use in fundamental studies of gallium's biological activity and as a starting material for the synthesis of novel gallium-based therapeutic agents.

References

Safety and handling precautions for Gallium(III) acetylacetonate

An In-depth Technical Guide to the Safe Handling of Gallium(III) Acetylacetonate (B107027)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Gallium(III) acetylacetonate, compiled from multiple safety data sheets and chemical suppliers. It is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this compound safely in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][4] Furthermore, it is suspected of causing cancer.[2]

GHS Hazard Classification:

| Hazard Class | Category | References |

| Acute Toxicity, Oral | 4 | [2][3] |

| Acute Toxicity, Dermal | 4 | [2] |

| Acute Toxicity, Inhalation | 4 | [2][4] |

| Skin Irritation | 2 | [4] |

| Eye Irritation | 2 | [4] |

| Carcinogenicity | 2 | [2] |

| Specific target organ toxicity — single exposure | 3 |

Hazard Statements (H-phrases):

-

H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | References |

| Appearance | White to pale yellow powder/crystalline solid | [1][3] |

| Molecular Formula | C₁₅H₂₁GaO₆ | [2][3] |

| Molecular Weight | 367.05 g/mol | [3][4] |

| CAS Number | 14405-43-7 | [2][4] |

| Melting Point | 196-198 °C (decomposes) | |

| Solubility in Water | Insoluble | |

| Vapor Pressure | 6.75 mmHg at 25°C | [3] |

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is crucial when working with this compound. The following is a generalized workflow for handling this solid compound in a research laboratory.

References

Gallium(III) Acetylacetonate as a Precursor for Gallium Oxide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of gallium(III) acetylacetonate (B107027), Ga(acac)₃, as a versatile precursor for the synthesis of gallium oxide (Ga₂O₃). Gallium oxide, an ultra-wide bandgap semiconductor, is a material of significant interest for applications in power electronics, deep-ultraviolet optoelectronics, and gas sensors. The choice of precursor is critical in determining the final properties of the synthesized Ga₂O₃, and Ga(acac)₃ offers distinct advantages due to its thermal stability and solubility in organic solvents.[1] This document details various synthesis methodologies, presents key quantitative data in a structured format, and outlines experimental protocols to facilitate reproducible research.

Overview of Gallium(III) Acetylacetonate

This compound is an organometallic coordination complex with the chemical formula Ga(C₅H₇O₂)₃.[1] It is a white, crystalline powder with a monoclinic crystal structure.[1] A key property of Ga(acac)₃ for materials synthesis is its thermal decomposition to form gallium oxide in the presence of an oxygen source, typically starting around 300°C.[1] Unlike some other gallium precursors, such as trimethylgallium (B75665) (TMG), Ga(acac)₃ is not pyrophoric, making it a safer alternative for laboratory and industrial use.[1]

Key Properties of this compound:

| Property | Value |

| Chemical Formula | Ga(C₅H₇O₂)₃ |

| Molecular Weight | 367.05 g/mol [1] |

| Melting Point | 196–198°C[1] |

| Decomposition Temperature | Starts at ~300°C to form Ga₂O₃[1] |

| Crystal Structure | Monoclinic[1] |

| Solubility | Soluble in organic solvents, insoluble in water[1] |

Synthesis Methods for Gallium Oxide

This compound is a versatile precursor compatible with a range of synthesis techniques for producing Ga₂O₃ in various forms, including thin films and nanoparticles. The primary methods are detailed below.

Mist Chemical Vapor Deposition (Mist-CVD)

Mist-CVD is a non-vacuum, solution-based deposition technique that utilizes an ultrasonically atomized precursor solution.[2] It has proven effective for the growth of high-quality α-Ga₂O₃ thin films on sapphire substrates.[3][4]

Experimental Protocol: Mist-CVD of α-Ga₂O₃

-

Precursor Solution Preparation:

-

Deposition Process:

-

Post-Deposition:

-

Cool the substrate in a controlled manner.

-

Characterize the resulting film using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

-

Quantitative Data: Mist-CVD of α-Ga₂O₃

| Parameter | Value | Reference |

| Precursor | Ga(acac)₃ | [6][8] |

| Substrate | c-plane sapphire | [6][8] |

| Growth Temperature | 400°C | [6][7] |

| Ga(acac)₃ Concentration | 20–100 mM | [5] |

| Effect of HCl | Improves surface roughness at low Ga supply rates; increases growth rate at high Ga concentrations. | [5][6][8] |

| Resulting Phase | α-Ga₂O₃ | [6][8] |

Logical Workflow for Mist-CVD Synthesis

Caption: Workflow for α-Ga₂O₃ synthesis via Mist-CVD.

Reaction Mechanism in Mist-CVD

A proposed growth mechanism for α-Ga₂O₃ via Mist-CVD involves a ligand exchange where the acetylacetonate ligands anchor to the hydroxyl groups on the substrate surface, leading to the formation of Ga-O bonds.[3][4][9]

Caption: Proposed ligand exchange mechanism in Mist-CVD.

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique that allows for atomic-level thickness control. While less common than other precursors for Ga₂O₃ ALD, Ga(acac)₃ has been used, typically requiring higher deposition temperatures.[10]

Experimental Protocol: ALD of Ga₂O₃

-

Precursor Delivery:

-

Heat the Ga(acac)₃ source to a temperature sufficient for sublimation and transport into the ALD reactor.

-

Use an inert carrier gas (e.g., N₂) to pulse the Ga(acac)₃ vapor into the reactor.

-

-

Deposition Cycle:

-

Pulse A (Ga(acac)₃): Introduce Ga(acac)₃ vapor, which chemisorbs onto the substrate surface.

-

Purge A: Purge the reactor with inert gas to remove unreacted precursor and byproducts.

-

Pulse B (Oxidant): Introduce an oxidant, such as water vapor or ozone, to react with the adsorbed Ga precursor layer, forming a layer of Ga₂O₃.[10]

-

Purge B: Purge the reactor to remove reaction byproducts.

-

Repeat this cycle to achieve the desired film thickness.

-

Quantitative Data: ALD of Ga₂O₃

| Parameter | Value | Reference |

| Precursor | Ga(acac)₃ | [10] |

| Oxidant | Water or Ozone | [10] |

| Deposition Temperature | ~370°C | [10] |

| Resulting Film | Amorphous Ga₂O₃ (as-deposited) | [11] |

Sol-Gel Method

The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules. It offers advantages in terms of low cost and ease of large-area film fabrication.[12]

Experimental Protocol: Sol-Gel Synthesis of Ga₂O₃

-

Sol Preparation:

-

Gelation and Film Deposition:

-

The sol can be aged to form a gel.

-

For thin films, the sol is deposited onto a substrate (e.g., quartz or sapphire) via spin-coating or dip-coating.[12]

-

-

Drying and Annealing:

Logical Workflow for Sol-Gel Synthesis

Caption: General workflow for sol-gel synthesis of Ga₂O₃.

Thermal Decomposition

Direct thermal decomposition of Ga(acac)₃ can be used to synthesize Ga₂O₃ powders.

Experimental Protocol: Thermal Decomposition

-

Sample Preparation: Place Ga(acac)₃ powder in a crucible.

-

Calcination: Heat the sample in a furnace in a static air atmosphere. The decomposition typically occurs in multiple steps between 150°C and 310°C.[15][16]

-

Final Product Formation: To obtain crystalline β-Ga₂O₃ nanoparticles, a higher calcination temperature, such as 900°C for several hours, is required.[17][18]

Quantitative Data: Thermal Decomposition

| Parameter | Value | Reference |

| Precursor | Ga(acac)₃ | [15][17] |

| Atmosphere | Static Air | [15][17] |

| Decomposition Temperature Range | 150–310°C | [15][16] |

| Temperature for β-Ga₂O₃ Nanoparticles | 900°C for 6 hours | [17][18] |

| Final Product | Ga₂O₃ (β-phase at high temp.) | [15][17] |

Conclusion

This compound serves as a valuable and safer precursor for the synthesis of gallium oxide through various methods. Mist-CVD using Ga(acac)₃ is particularly effective for producing high-quality α-Ga₂O₃ films, with the growth mechanism likely involving a ligand exchange process. Sol-gel and thermal decomposition methods provide accessible routes to β-Ga₂O₃ films and nanoparticles, respectively. The choice of synthesis method and the fine-tuning of experimental parameters, such as temperature, precursor concentration, and the use of additives like HCl, are crucial for controlling the phase, crystallinity, and morphology of the final Ga₂O₃ material. This guide provides the foundational knowledge and protocols for researchers to explore and optimize the synthesis of gallium oxide for advanced applications.

References

- 1. indium.com [indium.com]

- 2. Recent progress of Ga2O3 materials and devices based on the low-cost, vacuum-free Mist-CVD epitaxial growth method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Growth of α-Ga2O3 from Gallium Acetylacetonate under HCl Support by Mist Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Growth of α-Ga2O3 from Gallium Acetylacetonate under HCl Support by Mist Chemical Vapor Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. reviewsamt.itmo.ru [reviewsamt.itmo.ru]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. staff.najah.edu [staff.najah.edu]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Basic Characterization of Gallium(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques for the characterization of Gallium(III) acetylacetonate (B107027), a key organometallic compound with applications in materials science and as a precursor in the synthesis of gallium-containing pharmaceuticals and nanomaterials.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Physicochemical Properties

Gallium(III) acetylacetonate, with the chemical formula Ga(C₅H₇O₂)₃, is a white, crystalline solid.[2] It is a coordination complex where a central gallium atom is bound to three acetylacetonate ligands.[2] The molecule possesses D₃ symmetry and is isomorphous with other octahedral tris(acetylacetonate) complexes.[3][4] It is soluble in organic solvents but not in water.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁GaO₆ | [3][5][6][7][8][9] |

| Molecular Weight | 367.05 g/mol | [1][3][5][6][7][8][9][10][11] |

| Appearance | White to off-white crystalline solid/powder | [1][2][3][6] |

| Melting Point | 196-198 °C (with decomposition) | [1][4][7][12] |

| Density | 1.42 g/cm³ | [3] |

| Crystal Structure | Monoclinic | [2] |

Spectroscopic and Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound. The following sections detail the expected results and provide standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. As a diamagnetic complex, it typically yields sharp NMR signals.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~5.3 | Methine proton (-CH=) of the acac ligand |

| ~2.0 | Methyl protons (-CH₃) of the acac ligand | |

| ¹³C | ~190 | Carbonyl carbon (C=O) of the acac ligand |

| ~100 | Methine carbon (-CH=) of the acac ligand | |

| ~25 | Methyl carbon (-CH₃) of the acac ligand |

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a pulse angle of 45 degrees.

-

A longer relaxation delay (2-5 seconds) is recommended for quantitative analysis.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The coordination of the acetylacetonate ligand to the gallium center results in characteristic vibrational bands.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~1580 - 1520 | C=O and C=C stretching vibrations |

| ~1450 | CH₃ deformation |

| ~1280 | C-CH₃ stretching and C-H bending |

| ~1020 | CH₃ rocking |

| ~600 - 400 | Ga-O stretching vibrations |

-

Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR) FT-IR. Ensure the this compound sample is a fine powder.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis:

-

Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon and hydrogen in the compound, which can be compared to the theoretical values to assess purity.

Table 4: Elemental Composition of this compound

| Element | Theoretical (%) |

| Carbon (C) | 49.07 |

| Hydrogen (H) | 5.77 |

| Gallium (Ga) | 18.99 |

-

Sample Preparation: Accurately weigh 1-2 mg of the dry this compound sample into a tin or silver capsule.

-

Instrumentation: Use a CHN elemental analyzer.

-

Analysis:

-

Calculation: The instrument's software calculates the percentage of each element based on the detected amounts and the initial sample weight. The results are compared with the theoretical values calculated from the molecular formula.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 5: Expected Mass Spectrometry Data

| Ion | m/z |

| [Ga(C₅H₇O₂)₃]⁺ | 367.06 (for ⁶⁹Ga) / 369.06 (for ⁷¹Ga) |

| [Ga(C₅H₇O₂)₂]⁺ | 268.00 (for ⁶⁹Ga) / 270.00 (for ⁷¹Ga) |

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Analysis:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

The spectrum will show the molecular ion peak and potentially peaks corresponding to the loss of one or more acetylacetonate ligands.

-

-

Data Analysis: Analyze the isotopic pattern of the molecular ion peak, which should reflect the natural abundance of the gallium isotopes (⁶⁹Ga: ~60.1%, ⁷¹Ga: ~39.9%).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the spectrum is dominated by ligand-based transitions.

Table 6: Expected UV-Visible Absorption Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |

| ~290-310 nm | High | π → π* transition of the acetylacetonate ligand |

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Analysis:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Record the UV-Vis spectrum of each of the prepared solutions from approximately 200 to 800 nm.

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration (Beer's Law plot) can be used to determine the molar absorptivity (ε).

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound, including bond lengths, bond angles, and crystal packing information.

Table 7: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | |

| a (Å) | ~14.8 | |

| b (Å) | ~10.2 | |

| c (Å) | ~17.8 | |

| β (°) | ~117.5 | |

| Z | 4 |

Note: The specific unit cell parameters can be found in the cited crystallographic literature.[6]

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in an appropriate organic solvent.

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection:

-

Mount a suitable crystal on the goniometer head.

-

Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Logical Relationship of Characterization Techniques

The characterization of this compound follows a logical progression, starting with basic physical properties and moving to more detailed structural and spectroscopic analysis.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. westlab.com [westlab.com]

- 4. people.bath.ac.uk [people.bath.ac.uk]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Gallium acetylacetonate - Wikipedia [en.wikipedia.org]

- 7. This compound | C15H21GaO6 | CID 16717626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. strem.com [strem.com]

- 10. cires1.colorado.edu [cires1.colorado.edu]

- 11. kbcc.cuny.edu [kbcc.cuny.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]

Understanding the role of acetylacetonate ligands in gallium complexes

An in-depth technical guide on the role of acetylacetonate (B107027) ligands in gallium complexes, prepared for researchers, scientists, and drug development professionals.

Introduction: The Synergy of Gallium and Acetylacetonate

Gallium, a Group 13 metal, has garnered significant interest in both materials science and medicine. Its compounds are pivotal in the semiconductor industry and are also explored for their therapeutic potential, largely due to the chemical similarities between Ga(III) and Fe(III) ions.[1][2][3] The acetylacetonate (acac) ligand, derived from acetylacetone (B45752), is a versatile bidentate chelating agent that forms stable complexes with a wide range of metal ions.[4][5][6] The acac anion coordinates to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring.[4][6][7]

The combination of gallium with acetylacetonate ligands yields Gallium(III) acetylacetonate, commonly denoted as Ga(acac)₃. This coordination complex is a white, crystalline solid soluble in organic solvents, a property that makes it an excellent precursor for various chemical processes.[7][8][9] The primary role of the acetylacetonate ligands in this context is to provide a stable, soluble, and controllably decomposable source of gallium. This guide delves into the core functions of acac ligands in gallium complexes, focusing on their impact on physicochemical properties, their applications as precursors in materials science, and their emerging role in the development of radiopharmaceuticals.

Physicochemical Properties of this compound

The acetylacetonate ligands dictate the fundamental properties of the Ga(acac)₃ complex, such as its structure, stability, and reactivity. The complex adopts an octahedral geometry with D₃ symmetry, where three acac ligands surround the central gallium ion.[9] This stable chelation is crucial for its utility.

Key Properties

The thermal stability of Ga(acac)₃, with decomposition occurring above 200°C, allows for its use in deposition techniques that require controlled release of gallium at elevated temperatures.[8][10] Its solubility in organic solvents is another key feature imparted by the acac ligands, facilitating its use in solution-based synthesis and as a precursor in metal-organic chemical vapor deposition (MOCVD).[7][8]

| Property | Value | Reference(s) |

| Chemical Formula | Ga(C₅H₇O₂)₃ | [9] |

| Molar Mass | 367.05 g/mol | [9][11] |

| Appearance | White to off-white crystalline solid | [8][9] |

| Melting Point | 196-198 °C (decomposes) | [8][12] |

| Density | 1.42 g/cm³ | [9] |

| Solubility | Soluble in organic solvents (e.g., toluene) | [7][8] |

| Theoretical Ga % | 19% | [10] |

| Crystal Structure | Monoclinic | [10] |

Role in Materials Science: A Versatile Precursor

The most significant role of Ga(acac)₃ is as a precursor for the synthesis of gallium-based materials.[8][12] The acac ligands provide volatility and allow for clean decomposition, leaving behind high-purity gallium-containing materials. This is critical in the fabrication of advanced electronics and nanomaterials.

Thin Film Deposition

Ga(acac)₃ is widely used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques to produce thin films of gallium oxide (Ga₂O₃) and gallium nitride (GaN).[8][9][12] These materials are essential semiconductors for applications in LEDs, laser diodes, and high-frequency electronics.[12] The process involves heating Ga(acac)₃ to a gaseous state and then decomposing it on a substrate surface.

Caption: Workflow for thin film deposition using Ga(acac)₃.

Nanomaterial Synthesis

Ga(acac)₃ serves as a key ingredient in the solvothermal synthesis of nanocrystalline materials, such as gallium oxide spinels.[8][13] In this method, Ga(acac)₃ is dissolved in an organic solvent and heated under pressure, leading to its decomposition and the controlled formation of nanoparticles.[13][14][15] This approach allows for the production of nanomaterials with specific electronic and optical properties for use in sensors, catalysis, and medical applications.[12]

Role in Medicinal Chemistry and Radiopharmaceuticals

While gallium nitrate (B79036) is the more clinically established gallium-based drug, the unique properties of Ga(acac)₃ make it a valuable tool in drug development, particularly for radiopharmaceuticals.[1][3] The primary role of the acac ligand in this context is to facilitate the handling and reaction of radioactive gallium isotopes, such as Gallium-68 (⁶⁸Ga), in non-aqueous conditions.

Synthon for Radiosynthesis

⁶⁸Ga is a positron-emitting radionuclide used in Positron Emission Tomography (PET) imaging. The synthesis of ⁶⁸Ga-labeled radiotracers often requires a reactive, non-aqueous form of gallium. [⁶⁸Ga]Ga(acac)₃ can be synthesized and used as an intermediate or "synthon" to label lipophilic (fat-soluble) molecules, such as porphyrin derivatives, which are investigated for tumor imaging.[16] The acac ligands render the radioactive gallium soluble in organic solvents like chloroform, where the labeling reactions are performed.[16]

Caption: Radiosynthesis workflow using [⁶⁸Ga]Ga(acac)₃ as a synthon.

Gallium's General Mechanism of Action

Once administered, gallium complexes often release the Ga³⁺ ion, which can then exert its biological effects. The primary mechanism of gallium's anticancer activity is its ability to mimic Fe³⁺.[3] Rapidly dividing cancer cells have a high requirement for iron, which is essential for DNA synthesis (as a cofactor for the enzyme ribonucleotide reductase) and energy production. Ga³⁺ competes with Fe³⁺ for uptake and utilization by tumor cells. However, Ga³⁺ cannot be reduced and cannot participate in the necessary redox reactions, thereby disrupting these vital cellular processes.[3] The acac ligands serve as a delivery vehicle to get the gallium ion to its site of action.

Caption: General mechanism of Ga³⁺ anticancer activity via iron mimicry.

Experimental Protocols

Protocol: General Synthesis of this compound

This protocol outlines the standard synthesis of Ga(acac)₃ from a gallium salt. The reaction relies on the deprotonation of acetylacetone by a base, allowing the resulting acac⁻ anion to chelate the Ga³⁺ ion.[4]

Materials:

-

Gallium(III) nitrate nonahydrate (Ga(NO₃)₃·9H₂O)

-

Acetylacetone (Hacac)

-

Ammonia (B1221849) solution (NH₄OH), 2 M

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution: Dissolve a specific molar amount of Gallium(III) nitrate nonahydrate in a minimum amount of deionized water in a beaker with stirring.

-

Ligand Addition: In a separate flask, dissolve a 3-molar excess of acetylacetone in ethanol.

-

Reaction: Slowly add the gallium nitrate solution to the acetylacetone solution while stirring vigorously.

-

pH Adjustment: Add 2 M ammonia solution dropwise to the mixture until the pH reaches approximately 5-6. This deprotonates the Hacac, facilitating complex formation. A precipitate of Ga(acac)₃ will begin to form.

-

Precipitation & Digestion: Continue stirring the mixture for 1 hour, gently warming to around 50-60°C to ensure complete reaction and improve the crystallinity of the product.

-

Isolation: Cool the mixture in an ice bath. Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid several times with small portions of cold deionized water to remove any unreacted salts, followed by a wash with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

-

Characterization: Confirm the product's identity and purity using techniques such as melting point determination, infrared (IR) spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Solvothermal Synthesis of Mixed-Metal Gallium Oxide Nanocrystals

This protocol is adapted from a method for producing nanocrystalline mixed-metal spinels using Ga(acac)₃ as a precursor.[13]

Materials:

-

This compound (Ga(acac)₃)

-

Transition metal acetylacetonate (e.g., Fe(acac)₃, Mn(acac)₃)

-

Solvent (e.g., 2-propanol or 1,4-butanediol)

-

Acetone

-

Teflon-lined stainless-steel autoclave (23 mL capacity)

Procedure:

-

Precursor Loading: Weigh and place Ga(acac)₃ and the desired transition metal acetylacetonate precursor (e.g., for a 7:3 Ga:Fe ratio) into the Teflon liner of the autoclave. For example, use 0.4 g (1.09 mmol) of Ga(acac)₃ and an appropriate molar ratio of the second metal precursor.

-

Solvent Addition: Add 10 mL of the chosen organic solvent (e.g., 2-propanol) to the liner.

-

Sealing: Seal the Teflon liner and place it inside the stainless-steel autoclave. Tighten the autoclave securely.

-

Heating: Place the sealed autoclave in a preheated laboratory oven at 240°C for a specified duration (e.g., 48 hours).

-

Cooling: After the reaction time, turn off the oven and allow the autoclave to cool naturally to room temperature. Caution: Do not open the autoclave while it is hot and pressurized.

-

Product Recovery: Open the cooled autoclave in a fume hood. The product will be a solid precipitate suspended in the solvent. Add acetone to reduce the viscosity of the mother liquor and aid in product collection.

-

Washing & Isolation: Collect the solid material by vacuum filtration. Wash the collected powder copiously with acetone to remove any unreacted precursors and organic residues.

-

Drying: Dry the final nanocrystalline powder overnight in an oven at 70°C.

-

Characterization: Analyze the product using techniques such as Powder X-ray Diffraction (PXRD) to determine the crystal phase and Transmission Electron Microscopy (TEM) to observe nanoparticle size and morphology.

Conclusion

The role of acetylacetonate ligands in gallium complexes is multifaceted and enabling. In Ga(acac)₃, these ligands create a stable, soluble, and volatile molecule that serves as a cornerstone precursor in materials science for the fabrication of high-purity gallium-based semiconductors. In the realm of medicinal chemistry, the acac ligands provide a crucial platform for developing radiopharmaceuticals by facilitating the synthesis of gallium-based imaging agents in non-aqueous media. While the biological activity is typically attributed to the gallium ion itself through mechanisms like iron mimicry, the acetylacetonate ligand is the key that unlocks the potential of the gallium center, making it accessible and reactive for a broad range of advanced scientific applications. Future research may further exploit the unique properties of this complex to design novel catalysts and more sophisticated drug delivery systems.

References

- 1. Medical Applications and Toxicities of Gallium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gallium Complexes as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

- 8. This compound 99.99 trace metals 14405-43-7 [sigmaaldrich.com]

- 9. Gallium acetylacetonate - Wikipedia [en.wikipedia.org]

- 10. indium.com [indium.com]

- 11. This compound | C15H21GaO6 | CID 16717626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nanorh.com [nanorh.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Nanocrystalline Transition-Metal Gallium Oxide Spinels from Acetylacetonate Precursors via Solvothermal Synthesis [ouci.dntb.gov.ua]

- 16. download.uni-mainz.de [download.uni-mainz.de]

Methodological & Application

Using Gallium(III) acetylacetonate for GaN thin film deposition by MOCVD

An Application Note on the Deposition of Gallium Nitride (GaN) Thin Films by Metal-Organic Chemical Vapor Deposition (MOCVD) Utilizing Gallium(III) Acetylacetonate (B107027).

Introduction

Gallium Nitride (GaN) is a wide-bandgap semiconductor material that has become indispensable for a new generation of high-power electronics, high-frequency communication devices, and solid-state lighting applications[1]. Metal-Organic Chemical Vapor Deposition (MOCVD) is the predominant industrial method for producing high-quality epitaxial GaN thin films[2][3]. Conventionally, MOCVD employs pyrophoric and toxic precursors like trimethylgallium (B75665) (TMGa) and triethylgallium (B73383) (TEGa)[4]. The handling of these materials presents significant safety challenges and contributes to carbon incorporation in the grown films[4].

Gallium(III) acetylacetonate, Ga(C₅H₇O₂)₃ or Ga(acac)₃, is a non-pyrophoric, solid organometallic compound that presents a safer alternative for gallium sourcing in MOCVD processes. Its thermal stability and different decomposition pathways offer potential advantages, including lower carbon impurity incorporation and the possibility of lower-temperature deposition, which is crucial for integration with a wider range of substrates and devices. This application note provides a detailed overview and experimental protocols for the use of Ga(acac)₃ in the MOCVD of GaN thin films.

Precursor Properties: this compound

Ga(acac)₃ is a white, crystalline powder with a monoclinic crystal structure. Unlike TMGa, it is stable in air, significantly simplifying handling procedures. However, being a solid, it requires a heated sublimation vessel (bubbler) and heated gas lines to ensure consistent vapor delivery to the MOCVD reactor.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Ga(C₅H₇O₂)₃ | |

| Molecular Weight | 367.05 g/mol | |

| Appearance | White solid / crystalline powder | |

| Density | 1.42 g/cm³ | |

| Melting Point | 196–198 °C | |

| Decomposition Temp. | Starts decomposing around 300 °C | |

| Gallium Content | 19% (Theoretical) | |

| Solubility | Soluble in organic solvents, insoluble in water | |

| Safety | Non-pyrophoric |

MOCVD of GaN using Ga(acac)₃: Principles and Considerations

The deposition process involves the sublimation of Ga(acac)₃, its transport into the reaction chamber via a carrier gas, and its subsequent reaction with a nitrogen source, typically ammonia (B1221849) (NH₃), on a heated substrate. The acetylacetonate ligands are designed to be stable, but they contain oxygen, which presents a potential source of contamination in the GaN film if the reaction is not optimized.

Advantages:

-

Enhanced Safety: The non-pyrophoric nature of Ga(acac)₃ drastically reduces the risk of fire and explosion associated with conventional precursors.

-

Lower Deposition Temperatures: Ga(acac)₃ can be used for lower temperature growth of GaN, which is beneficial for reducing thermal stress and enabling growth on a wider variety of substrates.

-

Potential for Reduced Carbon Impurities: The ligand structure may lead to different decomposition byproducts compared to alkyl precursors, potentially reducing carbon incorporation.

Challenges:

-

Precursor Delivery: As a solid source, Ga(acac)₃ requires precise temperature control of the bubbler and transport lines to maintain a stable vapor pressure and prevent condensation.

-

Oxygen Contamination: The acetylacetonate ligand contains oxygen, which can be incorporated into the GaN film as an impurity if deposition chemistry is not carefully controlled.

-

Process Optimization: As a non-standard precursor for GaN, process parameters are less established and require significant optimization.

Experimental Protocol: MOCVD of GaN Thin Films

This protocol provides a starting point for the deposition of GaN thin films on a c-plane sapphire substrate using Ga(acac)₃. All parameters require optimization for specific MOCVD reactor geometries and desired film properties.

System Preparation

-

Ensure the MOCVD system, including the reactor, gas lines, and exhaust, has been thoroughly leak-checked.

-

Perform a bake-out of the reactor at a high temperature (e.g., 1100-1200 °C) under a hydrogen atmosphere to remove residual contaminants.

-

The Ga(acac)₃ bubbler and all downstream gas lines to the reactor must be heated and temperature-controlled to prevent precursor condensation. A line temperature of 180-200 °C is recommended.

Substrate Preparation

-

Clean a 2-inch c-plane sapphire substrate by sequential ultrasonic baths in acetone, isopropanol, and deionized water (10 minutes each).

-

Dry the substrate with high-purity nitrogen gas.

-

Load the substrate onto the MOCVD susceptor.

MOCVD Growth Process

The growth process typically consists of a high-temperature substrate anneal, the deposition of a low-temperature nucleation layer, and the growth of the main GaN epitaxial layer.

Table 2: Suggested MOCVD Growth Parameters for GaN using Ga(acac)₃

| Parameter | Step 1: Substrate Anneal | Step 2: Low-Temp. GaN Nucleation | Step 3: High-Temp. GaN Growth |

| Substrate Temperature | 1050 - 1100 °C | 500 - 600 °C | 850 - 1000 °C |

| Reactor Pressure | 100 - 400 mbar | 100 - 400 mbar | 100 - 400 mbar |

| Carrier Gas | H₂ | H₂ / N₂ mixture | H₂ / N₂ mixture |

| Ga(acac)₃ Bubbler Temp. | - | 160 - 180 °C | 160 - 180 °C |

| Ga(acac)₃ Flow Rate | - | 10 - 50 sccm | 20 - 100 sccm |

| Ammonia (NH₃) Flow Rate | 1 - 2 slm | 2 - 5 slm | 2 - 5 slm |

| V/III Ratio | - | > 5000 | 1000 - 4000 |

| Duration | 10 min | 2 - 5 min (for ~20-30 nm) | 30 - 120 min |

Procedural Steps:

-

Ramp to Anneal Temp: Under an H₂ carrier gas flow, ramp the substrate temperature to 1050 °C and perform the anneal as described in Table 2.

-

Cool for Nucleation: Cool the substrate to the nucleation layer temperature (e.g., 550 °C).

-

Deposit Nucleation Layer: Introduce Ga(acac)₃ vapor and NH₃ into the reactor to deposit a thin GaN nucleation layer. This step is critical for the crystalline quality of the subsequent film.

-

Ramp to Growth Temp: Stop the Ga(acac)₃ flow and ramp the substrate temperature to the main growth temperature (e.g., 950 °C) under H₂ and NH₃ flow.

-

Grow GaN Film: Re-introduce the Ga(acac)₃ vapor to grow the main GaN epitaxial layer.

-

Cool Down: After the desired thickness is achieved, stop the Ga(acac)₃ flow and cool the system to room temperature under an NH₃ and N₂ atmosphere.

Visualization of MOCVD Workflow

The following diagram illustrates the general experimental workflow for GaN deposition using Ga(acac)₃.

References

Application Notes and Protocols for Atomic Layer Deposition of Ga₂O₃ Films using Gallium(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of gallium oxide (Ga₂O₃) thin films using gallium(III) acetylacetonate (B107027) (Ga(acac)₃) as the gallium precursor. These protocols are intended for individuals with prior experience in thin-film deposition techniques and vacuum systems.

Introduction

Gallium oxide (Ga₂O₃) is a wide-bandgap semiconductor with significant potential in various applications, including power electronics, deep-ultraviolet photodetectors, and as a dielectric layer in microelectronics. Atomic Layer Deposition (ALD) is a vapor phase technique capable of producing highly conformal and uniform thin films with precise thickness control at the atomic level. This document outlines the procedures for depositing Ga₂O₃ films using the solid precursor Gallium(III) acetylacetonate, Ga(acac)₃, in combination with common oxygen sources such as water (H₂O) and ozone (O₃).

Experimental Protocols

Precursor and Substrate Preparation

Gallium Precursor:

-

Precursor: this compound (Ga(acac)₃, CAS No. 14405-44-6)

-

Purity: ≥ 99.99% (trace metals basis)

-

Handling: Ga(acac)₃ is a solid precursor. It should be handled in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption. The precursor is typically loaded into a stainless-steel bubbler or crucible designed for solid precursors in an ALD system.

Oxygen Source:

-

Deionized (DI) water (H₂O) with a resistivity of >18 MΩ·cm.

-

Ozone (O₃) generated from an ozone generator using ultra-high purity oxygen (O₂) as the feed gas.

Substrate Preparation:

-

Substrates (e.g., silicon wafers, sapphire, fused silica) should be cleaned to remove organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves:

-

Sonication in acetone (B3395972) for 10 minutes.

-

Sonication in isopropyl alcohol for 10 minutes.

-

Rinsing with DI water.

-

Drying with a stream of dry nitrogen (N₂).

-

Optional: A brief dip in dilute hydrofluoric acid (HF) to remove the native oxide layer, followed by a final DI water rinse and N₂ dry.

-

ALD Process Parameters

The deposition of Ga₂O₃ using Ga(acac)₃ is a thermal ALD process. The following tables summarize the key experimental parameters.

Table 1: General ALD Reactor Conditions

| Parameter | Value | Notes |

| Base Pressure | ~1 Torr | Maintained with a continuous flow of inert carrier gas. |

| Carrier Gas | Nitrogen (N₂) or Argon (Ar) | Ultra-high purity (99.999%). |

| Carrier Gas Flow Rate | 300 sccm | This may vary depending on the reactor geometry. |

Table 2: Deposition Parameters for Ga₂O₃ ALD using Ga(acac)₃ and Ozone

| Parameter | Value | Notes |

| Ga(acac)₃ Source Temperature | 160 - 180 °C | To achieve adequate vapor pressure. |

| Substrate Temperature | 350 - 375 °C | This is the reported ALD temperature window.[1] |

| Ozone Concentration | 150 - 200 g/m³ | |

| Ga(acac)₃ Pulse Time | 0.5 - 2.0 s | Should be optimized for saturation. |

| Purge Time after Ga(acac)₃ | 5 - 10 s | To remove unreacted precursor and byproducts. |

| Ozone Pulse Time | 1.0 - 3.0 s | Should be optimized for saturation. |

| Purge Time after Ozone | 5 - 10 s | To remove unreacted ozone and byproducts. |

Note: Specific pulse and purge times are highly dependent on the ALD reactor geometry and pumping speed and must be optimized for each system to ensure self-limiting growth.

Expected Film Properties

The properties of the deposited Ga₂O₃ films are highly dependent on the deposition parameters and any post-deposition processing.

Table 3: Summary of Ga₂O₃ Film Properties from Ga(acac)₃ ALD

| Property | Typical Value | Conditions/Notes |

| Growth Rate | 0.22 Å/cycle | Within the 350 - 375 °C ALD window.[1] |

| Crystallinity | Amorphous (as-deposited) | Can be crystallized to β-Ga₂O₃ with post-deposition annealing (e.g., 900 °C).[1] |

| Density | ~5.6 g/cm³ | For films deposited with Ga(acac)₃ and ozone.[2] |

| Refractive Index (at 633 nm) | 1.84 - 1.88 | For amorphous Ga₂O₃ films.[1][3] |

| Optical Bandgap | ~4.95 eV | For amorphous Ga₂O₃ films.[1][3] |

| Composition | Stoichiometric Ga₂O₃ | Expected with proper ALD processing. |

Experimental Workflow and ALD Cycle Diagram